Prop-2-en-1-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Prop-2-en-1-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog Number: EVT-5239849
CAS Number:
Molecular Formula: C22H24BrNO3
Molecular Weight: 430.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to the class of compounds known as hexahydroquinolines (HQs). HQs are a diverse group of organic compounds, many of which exhibit a wide range of biological activities, including calcium antagonistic activity []. This specific compound is structurally similar to other HQs that have been investigated for their potential pharmaceutical applications. The presence of the allyl ester group differentiates it from commonly studied methyl or ethyl esters, potentially influencing its reactivity and pharmacological properties.

Synthesis Analysis

While the specific synthesis for the target compound is not detailed in the provided papers, similar HQs are commonly synthesized via multi-component reactions. A common strategy involves the one-pot condensation of dimedone, an aromatic aldehyde (in this case, 3-bromobenzaldehyde), and a β-amino carbonyl compound like methyl 3-aminocrotonate []. The reaction is often facilitated by catalysts like ammonium acetate and can be accelerated using microwave irradiation or ultrasound [].

Molecular Structure Analysis

Based on analogous HQs [, , , , , , , ], the target compound is expected to exhibit the following structural features:

Applications
  • Pharmaceutical research: Given the known biological activities of HQs, including calcium antagonistic activity [], the compound could be investigated for potential therapeutic applications.

Ethyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound is a close analog of the target compound, differing only in the ester side chain. It exhibits moderate calcium-channel antagonist activity .

Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound is another analog with an ethyl ester, but with the bromine atom at the para position of the phenyl ring instead of the meta position. It also demonstrates moderate calcium-channel antagonist activity .

Ethyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This analog maintains the ethyl ester and places the bromine atom at the ortho position of the phenyl ring. Like the previous two compounds, it displays moderate calcium-channel antagonist activity .

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound features a methyl ester and a nitro group at the meta position of the phenyl ring instead of a bromine atom .
  • Compound Description: This compound is a potent and selective agonist for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56 . It features an isopropyl ester and a bromine atom at the ortho position of the phenyl ring.

Properties

Product Name

Prop-2-en-1-yl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

IUPAC Name

prop-2-enyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C22H24BrNO3/c1-5-9-27-21(26)18-13(2)24-16-11-22(3,4)12-17(25)20(16)19(18)14-7-6-8-15(23)10-14/h5-8,10,19,24H,1,9,11-12H2,2-4H3

InChI Key

MQMKEWALJFTZDQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Br)C(=O)OCC=C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Br)C(=O)OCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.